N-(Pyrimidin-2-yl)-4-(1H-tetrazol-1-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Pyrimidin-2-yl)-4-(1H-tetrazol-1-yl)benzenesulfonamide is a complex organic compound that features a pyrimidine ring, a tetrazole ring, and a benzenesulfonamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Pyrimidin-2-yl)-4-(1H-tetrazol-1-yl)benzenesulfonamide typically involves multi-step organic reactions. One possible route could involve:
Formation of the Pyrimidine Ring: Starting from simple precursors like acetamidine and formamide under acidic conditions.
Tetrazole Ring Formation: Using azide and nitrile precursors under cyclization conditions.
Sulfonamide Formation: Reacting the intermediate with sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrimidine ring.
Reduction: Reduction reactions could target the nitro groups if present.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions but could include various substituted derivatives of the original compound.
Scientific Research Applications
N-(Pyrimidin-2-yl)-4-(1H-tetrazol-1-yl)benzenesulfonamide could have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe.
Medicine: Investigated for its potential as a drug candidate due to its structural features.
Industry: Possible use in materials science or as a catalyst.
Mechanism of Action
The mechanism of action would depend on its specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets could include enzymes, receptors, or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
N-(Pyrimidin-2-yl)-4-(1H-tetrazol-1-yl)benzenesulfonamide: can be compared with other sulfonamide derivatives, tetrazole-containing compounds, and pyrimidine analogs.
Uniqueness: Its unique combination of functional groups might confer distinct biological activities or chemical reactivity compared to other compounds.
List of Similar Compounds
Sulfanilamide: A simpler sulfonamide.
Tetrazole derivatives: Such as 5-aminotetrazole.
Pyrimidine analogs: Like 5-fluorouracil.
Properties
CAS No. |
327083-89-6 |
---|---|
Molecular Formula |
C11H9N7O2S |
Molecular Weight |
303.30 g/mol |
IUPAC Name |
N-pyrimidin-2-yl-4-(tetrazol-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C11H9N7O2S/c19-21(20,15-11-12-6-1-7-13-11)10-4-2-9(3-5-10)18-8-14-16-17-18/h1-8H,(H,12,13,15) |
InChI Key |
WMWGUKFIMRWPTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N3C=NN=N3 |
solubility |
39.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.